molecular formula C18H30ClNO4S B13784935 Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, ethyl ester, hydrochloride CAS No. 85462-80-2

Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, ethyl ester, hydrochloride

Cat. No.: B13784935
CAS No.: 85462-80-2
M. Wt: 392.0 g/mol
InChI Key: VUYCWLUWQBWZAE-UHFFFAOYSA-N
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Description

Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, ethyl ester, hydrochloride is a synthetic organic compound. It belongs to the class of benzo(b)thiophenes, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(b)thiophene derivatives typically involves multi-step organic reactions. Common starting materials include thiophene and its derivatives. The synthetic route may involve:

    Formation of the benzo(b)thiophene core: This can be achieved through cyclization reactions.

    Functionalization of the core: Introduction of various functional groups at specific positions on the benzo(b)thiophene ring.

    Esterification: Conversion of carboxylic acid to its ethyl ester.

    Formation of the hydrochloride salt: Reaction with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Benzo(b)thiophene derivatives can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

Benzo(b)thiophene derivatives have a wide range of applications in scientific research, including:

    Chemistry: Used as building blocks in organic synthesis.

    Biology: Studied for their biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic agents for various diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzo(b)thiophene derivatives involves interaction with specific molecular targets and pathways. This may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interaction with cellular receptors to modulate their activity.

    Signal transduction pathways: Affecting intracellular signaling pathways to exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler sulfur-containing heterocycle.

    Benzothiophene: Lacks the additional functional groups present in benzo(b)thiophene derivatives.

    Benzo(b)furan: An oxygen-containing analog of benzo(b)thiophene.

Uniqueness

Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, ethyl ester, hydrochloride is unique due to its specific functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

CAS No.

85462-80-2

Molecular Formula

C18H30ClNO4S

Molecular Weight

392.0 g/mol

IUPAC Name

tert-butyl-[3-[(2-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)oxy]-2-hydroxypropyl]azanium;chloride

InChI

InChI=1S/C18H29NO4S.ClH/c1-5-22-17(21)16-15(13-8-6-7-9-14(13)24-16)23-11-12(20)10-19-18(2,3)4;/h12,19-20H,5-11H2,1-4H3;1H

InChI Key

VUYCWLUWQBWZAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)CCCC2)OCC(C[NH2+]C(C)(C)C)O.[Cl-]

Origin of Product

United States

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